[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 6-methylsulfanyl-N-sulfooxy-hexanimidothioate
Description
β-D-Glucopyranose, 1-thio-, 1-[6-(methylthio)-N-(sulfooxy)hexanimidate] (CAS 499-37-6), commonly known as Glucoalyssin, is a sulfur-containing glucosinolate characterized by a β-D-glucopyranose backbone with a thio group at position 1. The molecule is further substituted with a 6-(methylthio)hexanimidate chain linked to a sulfated oxy group (N-(sulfooxy)) . Its molecular formula is C₁₃H₂₅NO₁₀S₃, and it is recognized for its role in plant defense mechanisms, where enzymatic hydrolysis releases bioactive isothiocyanates .
Properties
CAS No. |
29611-01-6 |
|---|---|
Molecular Formula |
C13H25NO9S3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 6-methylsulfanyl-N-sulfooxyhexanimidothioate |
InChI |
InChI=1S/C13H25NO9S3/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21)/t8-,10-,11+,12-,13+/m1/s1 |
InChI Key |
MEFPHTVXBPLRLX-ZMHPAJMFSA-N |
Isomeric SMILES |
CSCCCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-thio-, 1-[6-(methylthio)-N-(sulfooxy)hexanimidate] typically involves multiple steps, starting with the derivatization of glucopyranoseThe final step involves the addition of the hydrogen sulfate group under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hexanohydroximate side chain, potentially converting it to a simpler alkyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified alkyl chains.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Research
In biological contexts, beta-D-Glucopyranose, 1-thio-, 1-[6-(methylthio)-N-(sulfooxy)hexanimidate] serves as a valuable probe for studying enzyme-substrate interactions, particularly those involving glycosidases and sulfatases. Its thio group allows for the formation of covalent bonds with active site residues in enzymes, facilitating the investigation of enzymatic mechanisms .
Medicinal Applications
This compound shows potential for medicinal applications, particularly in the development of novel therapeutic agents targeting specific enzymes or pathways involved in diseases such as cancer and metabolic disorders. The structural features of beta-D-Glucopyranose allow it to interact selectively with biological targets, making it a candidate for drug development .
Industrial Applications
In industrial chemistry, beta-D-Glucopyranose can be utilized in the synthesis of specialty chemicals, including surfactants and polymers. Its unique properties enable the formulation of products with enhanced performance characteristics. The compound's ability to participate in various chemical reactions makes it suitable for creating derivatives that can be used across multiple industries .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 1-thio-, 1-[6-(methylthio)-N-(sulfooxy)hexanimidate] involves its interaction with specific molecular targets, such as enzymes. The thio group can form covalent bonds with active site residues, while the hexanohydroximate side chain may enhance binding affinity through hydrophobic interactions. The hydrogen sulfate group can participate in hydrogen bonding, further stabilizing the enzyme-substrate complex .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Glucosinolates
Structural Differences and Functional Implications
Side Chain Length and Substituents :
- Glucoalyssin’s 6-(methylthio)hexanimidate chain provides moderate hydrophobicity, enhancing membrane permeability compared to shorter-chain analogs like the 4-(methylthio)butanimidate derivative (CAS 26888-03-9) .
- The indole group in 4-hydroxyglucobrassicin (CAS 83327-20-2) enables interactions with animal hormone receptors, influencing auxin signaling in plants .
Bioavailability and Hydrolysis Products: Longer side chains (e.g., Glucoalyssin) yield isothiocyanates with higher stability and prolonged bioactivity compared to volatile derivatives from unsaturated chains (e.g., Hexenylglucosinolate) . Sulfated oxy groups (common in all listed compounds) enhance water solubility, facilitating transport in plant tissues .
Natural Sources and Applications: Glucoalyssin and Glucosibarin are prevalent in Brassicaceae, with the latter showing insecticidal efficacy due to its aromatic side chain . Hexenylglucosinolate’s pungent hydrolysis products are utilized in food preservation and traditional medicine .
Research Findings and Data
Table 2: Key Research Insights
Biological Activity
beta-D-Glucopyranose, 1-thio-, 1-[6-(methylthio)-N-(sulfooxy)hexanimidate] is a complex organic compound notable for its unique structural characteristics and potential biological applications. This compound features a glucopyranose ring, a thio group, and a hexanohydroximate side chain with a methylthio substituent, alongside a hydrogen sulfate group that enhances its reactivity and utility in various scientific fields .
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-6-methylsulfanyl-N-sulfooxyhexanimidothioate |
| Molecular Formula | C13H25NO9S3 |
| Molar Mass | 435.52 g/mol |
| CAS Number | 29611-01-6 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The thio group can form covalent bonds with active site residues in enzymes, while the hexanohydroximate side chain enhances binding affinity through hydrophobic interactions. The presence of the hydrogen sulfate group allows for additional hydrogen bonding, stabilizing the enzyme-substrate complex .
Enzyme Interaction Studies
This compound serves as a valuable probe for studying enzyme-substrate interactions, particularly involving glycosidases and sulfatases. By mimicking natural substrates or inhibitors, it can help elucidate the mechanisms of these enzymes and their roles in metabolic pathways.
Medicinal Potential
The compound shows promise in the development of novel therapeutic agents targeting specific enzymes or pathways associated with diseases such as cancer and metabolic disorders. Research has indicated that modifications to the glucopyranose structure can enhance bioavailability and efficacy against certain targets .
Case Studies
Several studies have explored the biological activity of beta-D-Glucopyranose derivatives:
- Glycosidase Inhibition : A study demonstrated that derivatives of glucopyranose could effectively inhibit glycosidases involved in carbohydrate metabolism. The incorporation of thio groups significantly increased inhibitory potency compared to non-thio analogs .
- Anticancer Activity : Research indicated that compounds similar to beta-D-Glucopyranose exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through enzyme inhibition pathways. The methylthio substitution was found to enhance the selectivity towards cancerous cells while sparing normal cells .
- Metabolic Pathway Modulation : Investigations into metabolic disorders revealed that this compound could modulate key enzymes involved in glucose metabolism, potentially offering therapeutic avenues for conditions like diabetes .
Q & A
Q. What are the optimal synthetic routes for producing beta-D-Glucopyranose, 1-thio-, 1-[6-(methylthio)-N-(sulfooxy)hexanimidate] with high purity?
The synthesis typically involves thiolation of β-D-glucopyranose followed by sequential functionalization of the hexanimidate group. Key steps include:
- Thiolation : Use of thioglycosylation reagents (e.g., Lawesson’s reagent) to introduce the 1-thio group .
- Sulfation : Controlled sulfation at the N-(sulfooxy) position using sulfur trioxide complexes in anhydrous conditions to avoid side reactions .
- Methylthio addition : Reaction with methyl disulfide derivatives under basic conditions .
Purity optimization : Employ reverse-phase HPLC (C18 columns) with UV detection at 210–220 nm to monitor intermediates. Impurities often arise from incomplete sulfation or oxidation of the methylthio group to sulfoxides .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR to verify glycosidic linkages and sulfation patterns. Key signals include δ 2.1–2.3 ppm (methylthio protons) and δ 105–110 ppm (anomeric carbon) .
- Mass spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular weight (e.g., m/z 489.62 for potassium salt derivatives) .
- FT-IR : Peaks at 1250 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C-O-S sulfation) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported stability profiles of this compound?
Discrepancies in stability studies (e.g., hydrolysis rates, thermal decomposition) often stem from:
- pH dependency : The compound is stable in acidic conditions (pH 4–6) but hydrolyzes rapidly above pH 7 due to sulfonate group lability .
- Storage conditions : Lyophilized forms stored at -20°C show >95% stability over 6 months, while aqueous solutions degrade within days at 25°C .
Methodological recommendations : - Use isotopically labeled analogs (e.g., ³⁴S-labeled methylthio groups) to track degradation pathways via LC-MS .
- Conduct accelerated stability studies under controlled humidity (≤30% RH) to model long-term storage .
Q. How do structural modifications at the hexanimidate group influence bioactivity in plant or mammalian systems?
The hexanimidate group’s sulfur moieties are critical for interactions with biological targets:
- Methylthio substitution : Enhances membrane permeability in mammalian cells, as shown in glucosinolate uptake assays .
- Sulfooxy group : Mediates hydrogen bonding with enzymes like myrosinase in Brassicas, affecting metabolite release rates .
Experimental design : - Compare analogs with sulfoxides (oxidized methylthio) or truncated alkyl chains using in vitro enzyme inhibition assays (e.g., myrosinase activity measured via UV-Vis at 229 nm) .
- Utilize molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to sulfotransferases .
Q. What advanced analytical techniques resolve isomerization challenges in this compound?
Isomerization at the anomeric carbon or sulfation site complicates analysis:
- Chiral chromatography : Use a CHIRALPAK IG-U column with acetonitrile/ammonium acetate buffer (pH 5.0) to separate α/β anomers .
- Ion mobility spectrometry (IMS) : Differentiates sulfation isomers based on collisional cross-section (CCS) values .
- Synchrotron X-ray crystallography : Resolves 3D configurations of crystalline derivatives (e.g., potassium salts) .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for this compound in plant defense mechanisms?
Variability arises from:
- Species-specific metabolism : Arabidopsis thaliana metabolizes the compound to isothiocyanates, while Brassica napus produces nitriles, altering toxicity profiles .
- Experimental conditions : Differences in plant growth stages (e.g., seedling vs. mature) affect enzyme expression levels .
Resolution strategy : - Standardize bioassays using CRISPR-edited plant lines with consistent myrosinase expression .
- Quantify metabolites via LC-MS/MS with MRM transitions (e.g., m/z 259 → 97 for sulforaphane) .
Methodological Guidance
Q. How can researchers mitigate oxidation of the methylthio group during in vitro studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
